

# Iodoethane-1-D1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and spectroscopic data of **Iodoethane-1-D1** (CH<sub>3</sub>CHD-I). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic pathway analysis, and as a building block in the synthesis of deuterated pharmaceutical compounds.

## **Core Chemical and Physical Properties**

**lodoethane-1-D1** is a colorless liquid that may discolor upon exposure to light and air.[1][2] It is an isotopically labeled version of iodoethane where one hydrogen atom on the first carbon is replaced by a deuterium atom. This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart.



Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>4</sub> DI	[3]
Molecular Weight	156.97 g/mol	[3][4]
Appearance	Colorless liquid	[1]
Boiling Point	69-73 °C (lit.)	[5]
Melting Point	-108 °C (lit.)	[5]
Density	~1.974 g/mL at 25 °C	
Refractive Index	n20/D 1.509 (lit.)	
Water Solubility	4 g/L (20 °C)	[5]
Stability	Stable, but may discolor in light. Incompatible with strong bases, magnesium, and strong oxidizing agents. Should be protected from light, moisture, and air.	[1]

## **Spectroscopic Data**

The introduction of a deuterium atom at the C1 position leads to characteristic changes in the spectroscopic signatures of iodoethane, particularly in NMR and mass spectrometry.



Spectroscopic Data	Interpretation	Source(s)
¹H NMR	The ¹H NMR spectrum is simplified compared to iodoethane. The signal for the C1 proton is significantly reduced or absent depending on the isotopic purity. The quartet for the C1 protons in iodoethane is replaced by a triplet for the remaining CHD proton, coupled to the CH³ group. The CH³ group, which appears as a triplet in iodoethane, will appear as a doublet due to coupling with the single deuterium atom.	[6]
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum will show two signals corresponding to the two carbon atoms. The C1 carbon signal will exhibit a C-D coupling.	
Infrared (IR) Spectroscopy	The IR spectrum is expected to be very similar to that of iodoethane. Key peaks include C-H stretching vibrations (~2880-3080 cm <sup>-1</sup> ), C-H bending vibrations (~1300-1500 cm <sup>-1</sup> ), C-C stretching vibrations (~1200 cm <sup>-1</sup> ), and characteristic C-I stretching vibrations (~500-600 cm <sup>-1</sup> ). A C-D stretching band would be expected around 2140 cm <sup>-1</sup> .	[7]



The molecular ion peak (M+)
will be observed at m/z 157,
Mass Spectrometry which is one mass unit higher than that of iodoethane (m/z 156).

# Experimental Protocols Synthesis of Iodoethane-1-D1

The synthesis of **Iodoethane-1-D1** can be adapted from the established method for preparing iodoethane, by substituting ethanol with ethanol-1-d1. The reaction involves the in situ generation of phosphorus triiodide (PI<sub>3</sub>) from red phosphorus and iodine, which then reacts with the deuterated ethanol.

Reaction: 3 CH<sub>3</sub>CHD-OH + PI<sub>3</sub> → 3 CH<sub>3</sub>CHD-I + H<sub>3</sub>PO<sub>3</sub>

#### Materials:

- Ethanol-1-d1
- Red phosphorus
- lodine (powdered)
- · Anhydrous calcium chloride
- 5% Sodium hydroxide solution
- Distilled water

#### Procedure:

- In a round-bottomed flask fitted with a reflux condenser, place 2.5 g of red phosphorus and 25 cm³ of ethanol-1-d1.[9]
- Add 25 g of powdered iodine in small portions (3-4 g at a time) to the flask, allowing about two minutes between additions. This is an exothermic reaction and should be controlled.[9]



- Once all the iodine has been added, let the mixture stand for 10 minutes.[9]
- Heat the mixture on a boiling water bath for one hour to complete the reaction.
- After cooling, reconfigure the apparatus for distillation and distill the crude lodoethane-1-D1.
   The receiver should be cooled in an ice bath to minimize volatilization.[10]
- Transfer the distillate to a separatory funnel and wash it with an equal volume of water to remove any remaining ethanol.[9]
- Wash the organic layer with a small amount of 5% sodium hydroxide solution to remove any free iodine, followed by another wash with water.[10]
- Separate the lower iodoethane layer and transfer it to a small conical flask.[9]
- Dry the product by adding a few granules of anhydrous calcium chloride and swirling until the liquid is clear.[9]
- Finally, purify the **Iodoethane-1-D1** by fractional distillation, collecting the fraction boiling at 69-73 °C.[10]

### **Visualizations**

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- To cite this document: BenchChem. [lodoethane-1-D1: A Comprehensive Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044163#iodoethane-1-d1-chemical-properties]

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